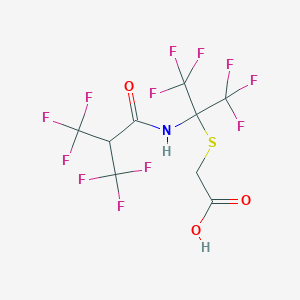![molecular formula C17H14N6O2 B11484553 8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene](/img/structure/B11484553.png)
8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyridine ring, an ethoxy group, and multiple nitrogen atoms, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and ammonia or an amine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Cyclization: The formation of the tetracyclic structure involves a series of cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and pressures.
Oxidation and Reduction Steps: These steps are necessary to introduce the oxygen atom and adjust the oxidation states of the nitrogen atoms within the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the ethoxy group.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: The pyridine ring and the ethoxy group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Compounds with higher oxidation states, such as nitro derivatives.
Reduction Products: Compounds with lower oxidation states, such as amines.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its tetracyclic structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s reactivity and potential biological activity make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism by which 8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple nitrogen atoms and the pyridine ring suggests potential interactions with nucleophilic sites in proteins or nucleic acids. These interactions could modulate the activity of enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene: This compound is unique due to its specific tetracyclic structure and the presence of an ethoxy group.
8-methoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene: Similar structure but with a methoxy group instead of an ethoxy group.
8-ethoxy-8-pyridin-4-yl-4-thia-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness
The uniqueness of 8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6010,15]hexadeca-1(16),2,5,10,12,14-hexaene lies in its specific combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N6O2 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N6O2/c1-2-24-17(11-7-9-18-10-8-11)20-15-14(21-25-22-15)16-19-12-5-3-4-6-13(12)23(16)17/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
XHUGEUQASSWSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(NC2=NON=C2C3=NC4=CC=CC=C4N31)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11484495.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)
![2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11484521.png)

![2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide](/img/structure/B11484534.png)
![6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B11484538.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)


